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Abstract

Firazorexton hydrate, also known as TAK-994, is a potent and selective oral agonist of the
orexin 2 receptor (OX2R).[1] Developed for the treatment of narcolepsy, it has demonstrated
the ability to promote wakefulness and reduce narcolepsy-like symptoms in preclinical models.
This document provides an in-depth overview of the chemical and physical properties of
Firazorexton hydrate, its mechanism of action, and detailed experimental protocols for key in
vitro assays.

Chemical and Physical Properties

Firazorexton hydrate is the sesquihydrate form of Firazorexton. The compound is a white to
off-white solid. A summary of its known chemical and physical properties is presented in Table
1.

Table 1: Chemical and Physical Properties of Firazorexton and its Hydrate
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Property

Value

Source

Chemical Name

N-[(2S,3S)-2-[[3-(3,5-
difluorophenyl)-2-
fluorophenyllmethyl]-1-(2-
hydroxy-2-
methylpropanoyl)pyrrolidin-3-

ylImethanesulfonamide

IUPHAR/BPS Guide

Synonyms TAK-994 MedChemExpress[1]
Molecular Formula (Free Base) C22H25F3N204S MedChemExpress
Molecular Weight (Free Base) 470.51 g/mol MedChemExpress

Molecular Formula

(Sesquihydrate)

C22H25F3N204S - 1.5H20

AbMole BioScience

Molecular Weight
(Sesquihydrate)

497.53 g/mol

AbMole BioScience[2]

CAS Number (Hydrate)

2861934-86-1

AbMole BioScience[2]

IUPAC Name

N-[(2S,3S)-2-[[3-(3,5-
difluorophenyl)-2-
fluorophenyllmethyl]-1-(2-
hydroxy-2-
methylpropanoyl)pyrrolidin-3-
yllmethanesulfonamide

IUPHAR/BPS Guide

InChl

INChl=1S/C22H25F3N204S/c
1-22(2,29)21(28)27-8-7-18(26-
32(3,30)31)19(27)11-13-5-4-6-
17(20(13)25)14-9-15(23)12-
16(24)10-14/h4-6,9-10,12,18-
19,26,29H,7-8,11H2,1-
3H3/t18-,19-/m0/s1

Wikipedia[3]

InChlKey

VOSAWOSMGPKQEQ-
OALUTQOASA-N

Wikipedia[3]
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CC(C)(C(=O)N1CC--INVALID- o
SMILES Wikipedia[3]
LINK--NS(=0)(=0)C)O

-20°C for 3 years; 4°C for 2 o
Storage (Powder) AbMole BioScience[2]
years

-80°C for 6 months; -20°C for 1~ AbMole BioScience[2],

Storage (In solvent)
month MedChemExpress[4]

Mechanism of Action and Signaling Pathway

Firazorexton is a selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled
receptor (GPCR). It exhibits over 700-fold selectivity for OX2R over the orexin 1 receptor
(OX1R).[51[6][71[8][9] The binding of Firazorexton to OX2R initiates a cascade of intracellular
signaling events.

Upon activation, OX2R can couple to multiple G-protein subtypes, including Gg/11, Gi/o, and
Gs. The primary signaling pathway for orexin receptors involves the activation of the Gq
protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of
intracellular calcium stores.

In addition to G-protein dependent signaling, Firazorexton-induced OX2R activation also leads
to the recruitment of B-arrestin. This interaction is involved in receptor desensitization and
internalization, as well as initiating G-protein independent signaling cascades. One of the key
downstream effects of both G-protein and B-arrestin pathways is the phosphorylation and
activation of the extracellular signal-regulated kinase (ERK) 1/2, a member of the mitogen-
activated protein kinase (MAPK) family.

The following diagram illustrates the signaling pathway of Firazorexton at the OX2R:
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Firazorexton signaling at the OX2R.
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Table 2: In Vitro Activity of Firazorexton Hydrate

Assay Cell Line ECso Source
Calcium Mobilization hOX2R/CHO-K1 19 nM MedChemExpress[1]
B-Arrestin Recruitment  hOX2R/CHO-EA 100 nM MedChemExpress[1]
ERK1/2

) hOX2R/CHO-EA 170 nM MedChemExpress[1]
Phosphorylation

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize Firazorexton hydrate
are provided below. These are generalized protocols and may require optimization for specific
experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation
of OX2R by Firazorexton.

Experimental Workflow:

Cell Preparation Assay Procedure Data Analysis

Click to download full resolution via product page
Workflow for Calcium Mobilization Assay.

Methodology:

o Cell Culture: Maintain human orexin 2 receptor expressing Chinese Hamster Ovary
(hOX2R/CHO-K1) cells in appropriate culture medium supplemented with fetal bovine serum
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and antibiotics.

o Cell Seeding: Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable
density and allow them to adhere overnight.

e Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a
calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately
1 hour.

o Compound Addition: Prepare serial dilutions of Firazorexton hydrate. Utilize a fluorescence
imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the
cell plate.

o Fluorescence Measurement: Immediately measure the change in fluorescence intensity over
time. The peak fluorescence response is used for analysis.

» Data Analysis: Normalize the fluorescence data to the baseline before compound addition.
Plot the normalized response against the logarithm of the Firazorexton hydrate
concentration and fit the data to a four-parameter logistic equation to determine the ECso
value.[10]

B-Arrestin Recruitment Assay

This assay quantifies the recruitment of 3-arrestin to the activated OX2R.

Experimental Workflow:
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Workflow for 3-Arrestin Recruitment Assay.
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Methodology:

o Cell Culture: Use a cell line engineered to co-express the OX2R fused to a ProLink™ (PK)
tag and B-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., hOX2R/CHO-EA).

o Cell Seeding: Plate the cells in a white-walled 96-well plate and incubate overnight.
o Compound Addition: Add serial dilutions of Firazorexton hydrate to the cells.

 Incubation: Incubate the plate at 37°C for a period sufficient to allow for 3-arrestin
recruitment (typically 1-2 hours).

o Detection: Add a chemiluminescent substrate for the complemented enzyme (formed upon
-arrestin recruitment).

e Luminescence Measurement: Measure the luminescence signal using a plate reader.

o Data Analysis: Normalize the data and generate dose-response curves to calculate the ECso
value.[11]

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of OX2R
signaling.

Experimental Workflow:

Cell Preparation & Stimulation Data Analysis

Click to download full resolution via product page

Workflow for ERK1/2 Phosphorylation Assay.
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Methodology:

¢ Cell Culture and Seeding: Culture and seed hOX2R/CHO-EA cells as described in the
previous protocols.

e Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce
basal ERK phosphorylation.

e Compound Stimulation: Treat the cells with various concentrations of Firazorexton hydrate
for a short period (e.g., 5-10 minutes).

o Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
o Protein Quantification: Determine the protein concentration of the cell lysates.
o Western Blotting:

o Separate equal amounts of protein from each sample by SDS-PAGE.

o Transfer the proteins to a PVYDF membrane.

o Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-
ERK1/2).

o After visualization, strip the membrane and re-probe with an antibody for total ERK1/2 to
ensure equal protein loading.

o Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the
ratio of p-ERK1/2 to total ERK1/2 for each concentration of Firazorexton hydrate. Generate
a dose-response curve and calculate the ECso value.[12]

Conclusion

Firazorexton hydrate is a valuable research tool for studying the orexin system and its role in
regulating sleep and wakefulness. The data and protocols presented in this guide provide a
comprehensive resource for scientists and researchers working with this compound. It is
important to note that while Firazorexton showed promise in preclinical and early clinical
studies, its clinical development was discontinued due to safety concerns, specifically drug-
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induced liver injury.[3] This highlights the importance of thorough safety and toxicity
assessments in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15614917#chemical-and-physical-properties-of-
firazorexton-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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